molecular formula C26H28N4OS B2428580 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea CAS No. 686751-60-0

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea

Cat. No. B2428580
CAS RN: 686751-60-0
M. Wt: 444.6
InChI Key: ZONDVNBWCHUTNO-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C26H28N4OS and its molecular weight is 444.6. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Docking and DNA Binding : A study by Mushtaque et al. (2016) on a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, focused on molecular docking, DNA binding, and cytotoxicity. The compound showed binding with B-DNA and a binding constant of 3.71 × 10^6 Lmol^−1. Additionally, the study assessed the compound's cytotoxic nature against MCF-7 cell lines (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

  • Synthesis and Characterization : Another research by Mushtaque et al. (2017) on 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea, a related compound, involved synthesis, characterization, cytotoxicity analysis, and cell cycle analysis. The compound demonstrated non-toxicity up to certain concentrations against HepG2 and Siha cells and induced cell cycle arrest (Mushtaque, Avecilla, Khan, Hafeez, Rezvi, & Srivastava, 2017).

  • Leukotriene Synthesis Inhibition : Hutchinson et al. (2009) described a compound with a similar structure, 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, as a potent inhibitor of leukotriene synthesis. This compound showed efficacy in a murine ovalbumin model of allergen-induced asthma (Hutchinson, Li, Arruda, Baccei, Bain, Chapman, Correa, Darlington, King, Lee, Lorrain, Prodanovich, Rong, Santini, Stock, Prasit, & Evans, 2009).

  • Antifungal Activity : Wang et al. (2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, evaluating their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives showed significant inhibitory activities (Wang, Gao, Zhang, Liu, & Jiang, 2018).

  • Photophysical Properties : A study by Bozkurt and Doğan (2018) on a novel 4-aza-indole derivative demonstrated reverse solvatochromism behavior depending on solvent polarity. This compound, with structural similarities, showed potential for use in bio- or analytical sensors and/or optoelectronic devices (Bozkurt & Doğan, 2018).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4OS/c1-18-9-10-25-24(14-18)23(19(2)28-25)11-13-30(17-20-6-5-12-27-16-20)26(32)29-21-7-4-8-22(15-21)31-3/h4-10,12,14-16,28H,11,13,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONDVNBWCHUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea

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